N'-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide
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Overview
Description
N’-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide typically involves the construction of the imidazole ring fused with a pyridine moiety. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach is based on the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-hydroxy derivatives, while substitution reactions can introduce various functional groups into the imidazopyridine scaffold .
Scientific Research Applications
N’-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridine derivatives such as:
Imidazo[4,5-c]pyridine: Known for its biological activity and therapeutic potential.
Imidazo[1,5-a]pyridine: Used in various medicinal chemistry applications.
Imidazo[1,2-a]pyridine: Recognized for its wide range of applications in medicinal chemistry.
Uniqueness
N’-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide is unique due to its specific structural features and the presence of the N’-hydroxy group, which can impart distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C7H7N5O |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
N'-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide |
InChI |
InChI=1S/C7H7N5O/c8-6(12-13)4-1-5-7(9-2-4)11-3-10-5/h1-3,13H,(H2,8,12)(H,9,10,11) |
InChI Key |
WEQIFITZIPKUPB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=NC2=C1NC=N2)/C(=N/O)/N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)C(=NO)N |
Origin of Product |
United States |
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